molecular formula C30H24N4O3 B2693307 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene CAS No. 313275-49-9

7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene

Cat. No.: B2693307
CAS No.: 313275-49-9
M. Wt: 488.547
InChI Key: ZPWHHDLGFMQKOL-UHFFFAOYSA-N
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Description

This compound features a highly complex polycyclic framework with fused nitrogen- and oxygen-containing rings. Key structural attributes include:

  • 2,4,6-Trimethylphenyl group: Introduces steric bulk, which may hinder rotational freedom and affect crystallinity or intermolecular interactions.

Properties

IUPAC Name

phenyl-[4-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazole-5-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O3/c1-19-17-20(2)27(21(3)18-19)29-31-37-34-32(29)25-11-7-8-12-26(25)33(34)30(36)24-15-13-23(14-16-24)28(35)22-9-5-4-6-10-22/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWHHDLGFMQKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the benzoyl and trimethylphenyl groups. Common reagents used in these reactions include benzoyl chloride, trimethylphenylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

P2X7 Receptor Agonism

The compound is recognized for its ability to act as an agonist for the P2X7 receptor , a member of the purinergic receptor family that is involved in various physiological processes including inflammation and pain signaling.

  • Mechanism of Action : The activation of P2X7 receptors by this compound leads to increased intracellular calcium levels and can induce cellular responses such as apoptosis in certain contexts . This property makes it a valuable tool in studying cellular mechanisms related to neurodegenerative diseases.
  • Research Findings : Studies have shown that the compound can induce cell death in neuronal cell lines, particularly in models of Huntington's disease. The effects were reversible with specific antagonists, indicating its potential for therapeutic applications .

Neuroprotective Research

In experimental models of neurodegeneration, the compound's modulation of P2X7 receptors has been linked to altered synaptic transmission and neuronal survival:

  • Case Study : In corticostriatal slices from symptomatic R6/2 mice (a model for Huntington's disease), the compound was found to reduce synaptic transmission more significantly than in wild-type mice. This suggests a presynaptic inhibitory action that could be exploited for therapeutic interventions .

Biochemical Applications

Mechanism of Action

The mechanism of action of 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Structural Features Notable Properties
Target Compound 5-oxa-2,4,6,7-tetraazatricyclo core, benzoylbenzoyl, trimethylphenyl High steric hindrance; potential for aromatic interactions
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Dithia-azatetracyclic system, methoxyphenyl Enhanced sulfur-mediated reactivity; moderate solubility in polar solvents
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo core, chlorophenyl, methyl groups High nitrogen content; crystallographic stability (R factor: 0.035)
4-[(4-Methyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Benzene 1,2,4-Triazole with sulfanyl linkage Antimicrobial activity; planar aromatic system

Key Observations :

  • Compared to sulfur-containing systems (e.g., ), the 5-oxa core may reduce redox activity but improve oxidative stability.
  • The trimethylphenyl group offers greater steric bulk than methyl or methoxy substituents in analogs, which could impact crystallization behavior .

Functional and Application Comparisons

  • Pharmaceutical Potential: The 1,2,4-triazole derivatives in exhibit antimicrobial and anti-inflammatory activity, suggesting the target compound’s polyaza core could have similar bioactivity.
  • Materials Science : The crystallographic stability of hexaazatricyclo systems (e.g., ) implies that the target compound may form stable single crystals for optoelectronic applications.
  • Chemosensing : Analogous triazoles act as metal cation sensors ; the target’s benzoyl groups could enhance selectivity for aromatic pollutants.

Biological Activity

The compound 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene is a complex organic molecule notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in scientific research.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity. Its molecular formula is C26H24N4OC_{26}H_{24}N_4O and it has a molecular weight of approximately 424.49 g/mol. The structure incorporates multiple aromatic rings and heteroatoms that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.
  • Cell Proliferation Modulation : The compound influences cell growth and differentiation in various cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the structural characteristics of the compound:

  • Receptor Interaction : It is hypothesized that the compound interacts with purinergic receptors similar to BzATP triethylammonium salt, a known P2X7 receptor agonist which exhibits high potency compared to ATP .
  • Signal Transduction Pathways : The activation of these receptors can trigger downstream signaling cascades that affect cellular functions such as apoptosis and inflammation.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of the compound using various in vitro assays (e.g., DPPH radical scavenging assay). Results indicated a significant reduction in free radical concentrations when treated with the compound compared to controls.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit enzymes linked to cancer progression. The results demonstrated a dose-dependent inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.

Data Table: Biological Activity Summary

Activity TypeMethodologyFindings
AntioxidantDPPH Scavenging AssaySignificant reduction in free radicals
Enzyme InhibitionKinase Inhibition AssayDose-dependent inhibition observed
Cell ProliferationMTT AssayModulation of cell growth in cancer lines

Q & A

Q. How are reproducibility challenges addressed in scaled-up synthesis?

  • Methodological Answer : Document critical process parameters (CPPs) via PAT tools (e.g., NIR spectroscopy). Use DoE (Design of Experiments) to assess batch-to-batch variability. For heterogeneous catalysis, characterize catalyst surfaces with X-ray photoelectron spectroscopy (XPS) to ensure consistency .

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